molecular formula C11H7Cl3N2 B3104229 4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine CAS No. 146532-97-0

4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine

Cat. No.: B3104229
CAS No.: 146532-97-0
M. Wt: 273.5 g/mol
InChI Key: VFIRWLYURJFIIX-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine is a heterocyclic aromatic compound with the molecular formula C11H7Cl3N2. This compound is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at the 4 and 6 positions, a 4-chlorophenyl group at the 5 position, and a methyl group at the 2 position. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4,6-dichloropyrimidine and 4-chlorobenzaldehyde.

    Condensation Reaction: The 4-chlorobenzaldehyde is reacted with 4,6-dichloropyrimidine in the presence of a base such as sodium hydride or potassium carbonate to form the intermediate 4,6-dichloro-5-(4-chlorophenyl)pyrimidine.

    Methylation: The intermediate is then methylated using a methylating agent such as methyl iodide or dimethyl sulfate to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale batch reactions using similar synthetic routes as described above. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at the 4 and 6 positions can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.

    Coupling Reactions: Complex aromatic compounds with extended conjugation.

Scientific Research Applications

4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases or disrupt the function of DNA or RNA polymerases, leading to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-5-(4-chlorophenyl)pyrimidine: Lacks the methyl group at the 2 position.

    4,6-Dichloro-2-methylpyrimidine: Lacks the 4-chlorophenyl group at the 5 position.

    4,6-Dichloropyrimidine: Lacks both the 4-chlorophenyl group and the methyl group.

Uniqueness

4,6-Dichloro-5-(4-chlorophenyl)-2-methylpyrimidine is unique due to the presence of both the 4-chlorophenyl group and the methyl group, which confer specific chemical and biological properties. This combination of substituents enhances its reactivity and potential as a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

4,6-dichloro-5-(4-chlorophenyl)-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl3N2/c1-6-15-10(13)9(11(14)16-6)7-2-4-8(12)5-3-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIRWLYURJFIIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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